

Application Note: Vilsmeier-Haack Formylation of Indoline Derivatives

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Compound of Interest

Compound Name: *1H-Indole-2-acetonitrile, 2,3-dihydro-*

CAS No.: 146139-50-6

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Protocols, Mechanistic Causality, and Regioselectivity for Drug Development Professionals

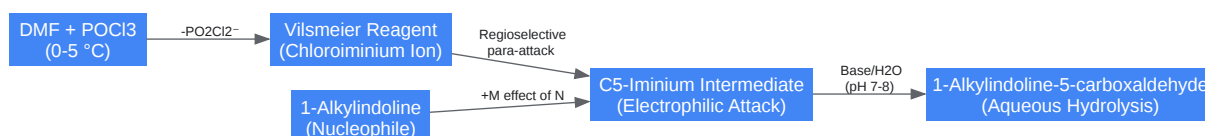
Introduction & Scope

This is a cornerstone transformation in synthetic organic chemistry, widely utilized for the formylation of electron-rich aromatic and heteroaromatic systems[1]. In the realm of medicinal chemistry, the indoline (2,3-dihydroindole) scaffold is a privileged pharmacophore. Functionalizing this scaffold via formylation provides critical intermediates for active pharmaceutical ingredients (APIs), such as the α 1-adrenoceptor antagonist silodosin[2]. This application note details the mechanistic causality, regioselectivity, and validated experimental protocols for the VH formylation of indoline derivatives.

Mechanistic Causality & Regioselectivity

Understanding the reactivity differences between indole and indoline is paramount for predictive synthetic planning.

- Indole (C3-Formylation): is a π -excessive heterocycle where the pyrrole ring dominates reactivity. The Vilsmeier reagent attacks the C3 position almost exclusively due to the enamine-like stabilization of the intermediate cation[3].
- Unprotected Indoline (N-Formylation): Saturation of the C2-C3 bond in indoline removes the aromaticity of the pyrrole ring, converting the nitrogen into a highly nucleophilic secondary amine. Consequently, subjecting unprotected indoline to VH conditions results primarily in N-formylation, yielding (a formamide) rather than a C-formylated product[4].
- N-Alkylindoline (C5-Formylation): To achieve carbon-formylation, the indoline nitrogen must be protected or alkylated (e.g., 1-methylindoline). Once the nitrogen is blocked, it acts as a strong +M (electron-donating) directing group, activating the fused benzene ring at the ortho (C7) and para (C5) positions. Because the C7 position is sterically hindered by the fused pyrrolidine ring, the electrophilic attack of the chloroiminium ion is highly regioselective for the [2].



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Mechanism of Vilsmeier-Haack reagent formation and C5-formylation of N-alkylindolines.

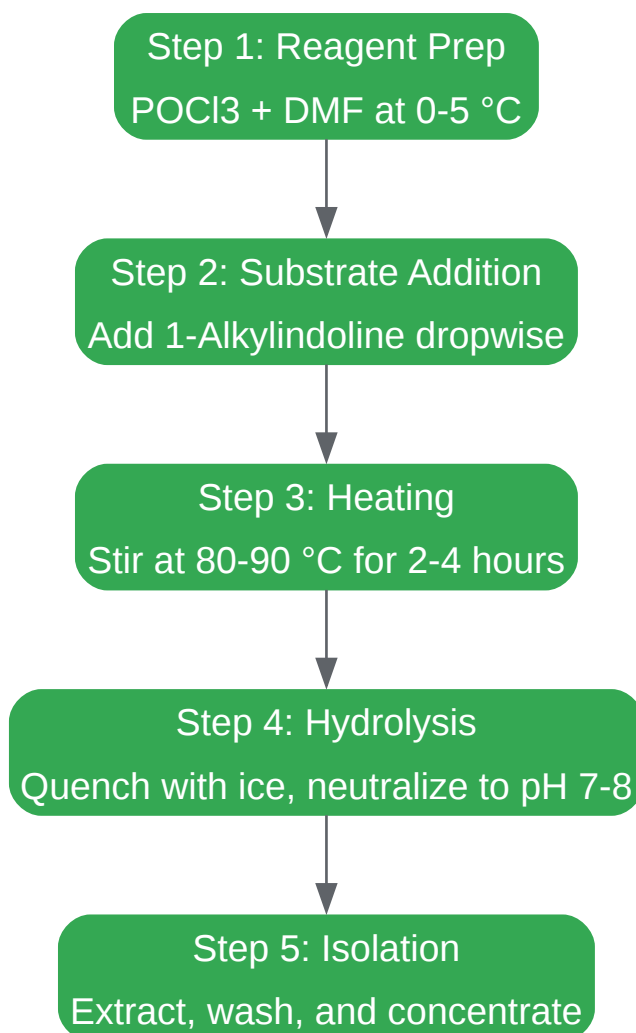
Quantitative Data Summary

The following table summarizes the divergent regioselectivity and typical yields observed when subjecting various indole/indoline scaffolds to standard VH conditions (POCl₃/DMF).

Substrate	N-Substitution	Major Product	Regioselectivity	Typical Yield
Indole	None (NH)	Indole-3-carboxaldehyde	C3	85–95% ^[5]
Indoline	None (NH)	N-Formylindoline	N-Amine	85–91% ^[4]
1-Methylindoline	Methyl	1-Methylindoline-5-carboxaldehyde	C5	75–85% ^[2]
1-Acetylindoline	Acetyl	1-Acetylindoline-5-carboxaldehyde	C5	70–80% ^[2]

Experimental Workflow & Protocol

The following protocol describes the synthesis of 1-methylindoline-5-carboxaldehyde from 1-methylindoline. This protocol is designed to be a self-validating system, incorporating in-process controls to ensure high fidelity.



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Step-by-step experimental workflow for the Vilsmeier-Haack formylation of indolines.

Step-by-Step Methodology:

- Preparation of the Vilsmeier Reagent:
 - Charge a dry, round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet with anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
 - Cool the flask to 0–5 °C using an ice-water bath.
 - Causality Check: Slowly add phosphorus oxychloride (POCl₃) (1.2–1.5 equivalents) dropwise over 15–30 minutes. The reaction between DMF and POCl₃ is highly exothermic.

Maintaining the temperature below 10 °C prevents the thermal degradation of the delicate chloromethyliminium salt[1].

- Stir the resulting pale-yellow complex at 0–5 °C for 30 minutes.
- Substrate Addition:
 - Dissolve 1-methylindoline (1.0 equivalent) in a minimal volume of anhydrous DMF.
 - Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0–5 °C.
- Electrophilic Aromatic Substitution (Heating):
 - Remove the ice bath and allow the reaction to warm to room temperature.
 - Heat the reaction mixture to 80–90 °C for 2 to 4 hours.
 - Causality Check: Unlike the highly reactive C3 position of indole, the carbocyclic ring of indoline is less nucleophilic. Elevated temperatures are required to overcome the activation energy barrier for C5 electrophilic attack[2].
 - System Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) (e.g., Hexanes/Ethyl Acetate 7:3). The disappearance of the starting material validates the completion of the iminium salt formation.
- Hydrolysis and Neutralization:
 - Cool the reaction mixture to 0 °C and carefully pour it over crushed ice.
 - Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or 2M NaOH until the aqueous phase reaches a pH of 7–8.
 - Causality Check: The intermediate C5-iminium salt is stable under acidic/anhydrous conditions. Alkaline hydrolysis is strictly required to convert the iminium ion into the target aldehyde and to neutralize the HCl and phosphoric acid byproducts[1].
 - System Validation: Confirm the pH using indicator strips. A pH below 7 will result in incomplete hydrolysis and poor yields.

- Isolation and Purification:
 - Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 × 50 mL).
 - Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
 - Purify the crude 1-methylindoline-5-carboxaldehyde via silica gel column chromatography or recrystallization.

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